(2E,4Z)-hexa-2,4-dienoic acid

Catalog No.
S609325
CAS No.
30361-30-9
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E,4Z)-hexa-2,4-dienoic acid

CAS Number

30361-30-9

Product Name

(2E,4Z)-hexa-2,4-dienoic acid

IUPAC Name

(2E,4Z)-hexa-2,4-dienoic acid

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2-,5-4+

InChI Key

WSWCOQWTEOXDQX-AWYLAFAOSA-N

SMILES

CC=CC=CC(=O)O

Canonical SMILES

CC=CC=CC(=O)O

Isomeric SMILES

C/C=C\C=C\C(=O)O

Food Science and Preservation

(2E,4Z)-hexa-2,4-dienoic acid, commonly known as trans,cis-sorbic acid, is the most abundant and commercially important isomer of sorbic acid. Its antimicrobial properties make it a widely used food preservative, particularly effective against fungi and yeasts. Research has explored its effectiveness in extending the shelf life of various food products, including:

  • Fruits and vegetables
  • Cheese
  • Meat products
  • Beverages

Research continues to investigate the optimal application methods and potential synergistic effects with other preservatives to further enhance food safety and shelf life.

Pharmaceutical and Medical Applications

(2E,4Z)-hexa-2,4-dienoic acid exhibits various properties that have been explored for potential pharmaceutical and medical applications. These include:

  • Antifungal activity: Studies have shown its effectiveness against various fungal pathogens, including those causing skin infections and candidiasis .
  • Antioxidant activity: Research suggests its potential role in scavenging free radicals and protecting cells from oxidative damage .
  • Anti-inflammatory properties: Studies indicate its potential for reducing inflammation in various conditions, although further research is needed .

(2E,4Z)-hexa-2,4-dienoic acid, also known as trans,cis-sorbic acid, is a six-carbon carboxylic acid characterized by a conjugated diene system with the molecular formula C₆H₈O₂. The "E" and "Z" designations denote the geometric configurations of its double bonds: "E" indicates a trans configuration (opposite sides of the double bond), while "Z" indicates a cis configuration (same side) . This compound is recognized for its antimicrobial properties, making it a widely used food preservative, particularly effective against fungi and yeasts .

Due to its conjugated diene system. Key reactions include:

  • Diels-Alder Reactions: This compound can react with dienophiles to form cyclic compounds. The presence of the conjugated diene system facilitates this reactivity .
  • Decomposition: Under high temperatures, (2E,4Z)-hexa-2,4-dienoic acid may decompose into smaller molecules such as carbon dioxide and water. The decomposition pathway varies based on factors like temperature and oxygen presence .

The biological activity of (2E,4Z)-hexa-2,4-dienoic acid is significant primarily due to its antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This makes it particularly valuable in food preservation, where it helps extend shelf life by preventing spoilage . Additionally, some studies suggest potential pharmaceutical applications due to its biological effects .

While not commercially produced in large quantities, (2E,4Z)-hexa-2,4-dienoic acid can be synthesized through methods similar to those used for sorbic acid. One notable method involves:

  • Condensation Reaction: The condensation of crotonaldehyde with malonic acid in the presence of a base catalyst leads to the formation of (2E,4Z)-hexa-2,4-dienoic acid .

(2E,4Z)-hexa-2,4-dienoic acid is part of a family of geometric isomers that includes several similar compounds. Here are some comparisons highlighting its uniqueness:

Compound NameStructure TypeKey Characteristics
(2E,4E)-hexa-2,4-dienoic acidTrans-trans isomerMore stable than (2E,4Z) form; widely used as sorbic acid.
(2Z,4E)-hexa-2,4-dienoic acidCis-trans isomerDifferent geometric configuration; less common.
(2Z,4Z)-hexa-2,4-dienoic acidCis-cis isomerRarely encountered; distinct properties from (2E,4Z).

The uniqueness of (2E,4Z)-hexa-2,4-dienoic acid lies in its specific geometric configuration that influences its reactivity and biological activity compared to other isomers .

XLogP3

1.3

Wikipedia

(2E,4Z)-hexa-2,4-dienoic acid

Dates

Modify: 2024-04-14

Explore Compound Types